

# Introduction: The Therapeutic Potential of the Thiadiazole Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-(4-Nitrophenyl)-1,2,3-thiadiazole**

Cat. No.: **B1580414**

[Get Quote](#)

The thiadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.<sup>[1][2]</sup> As a bioisostere of pyrimidine and oxadiazole, the thiadiazole scaffold is present in numerous compounds with established anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[2][3][4]</sup> The mesoionic character of the thiadiazole ring allows compounds containing this moiety to cross cellular membranes effectively and interact with various biological targets, making it a privileged structure in drug design.<sup>[2][3]</sup>

Specifically, derivatives of 1,2,3-thiadiazole and the closely related 1,3,4-thiadiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines.<sup>[5][6][7]</sup> Their mechanisms of action are diverse, including the inhibition of critical signaling pathways (such as the PI3K/Akt pathway), induction of apoptosis, and cell cycle arrest.<sup>[3][4][8]</sup>

This guide focuses on **4-(4-Nitrophenyl)-1,2,3-thiadiazole**, a specific derivative available for research purposes.<sup>[9][10]</sup> We will outline a systematic approach to validate its anticancer potential, starting from fundamental *in vitro* cytotoxicity screening to more complex mechanistic and *in vivo* efficacy studies.

## Part 1: Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole

While commercially available, understanding the synthesis of the target compound is valuable for generating analogs or scaled-up production. A common and effective method for

synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of hydrazones derived from ketones.[11]

## Rationale for the Hurd-Mori Reaction

This method is chosen for its reliability and the accessibility of its starting materials. It proceeds via the reaction of a ketone's hydrazone with thionyl chloride, which acts as both a chlorinating and cyclizing agent. The reaction is generally clean and provides good yields for a variety of substrates.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(4-Nitrophenyl)-1,2,3-thiadiazole**.

## Protocol 1: Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole

This protocol is a general guideline and should be performed by trained chemists with appropriate safety precautions.

- Step 1: Formation of the Hydrazone
  - Dissolve 4'-nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
  - Add hydrazine hydrate (1.2 equivalents) dropwise to the solution while stirring at room temperature.
  - Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the hydrazone product.
  - Filter the solid, wash with cold ethanol, and dry under vacuum. The structure should be confirmed by NMR and mass spectrometry.
- Step 2: Cyclization to the 1,2,3-Thiadiazole (Hurd-Mori Reaction)[\[11\]](#)
  - In a separate flask equipped with a dropping funnel and a gas trap (to handle evolved HCl and SO<sub>2</sub>), add the synthesized hydrazone (1 equivalent).
  - Cool the flask in an ice-salt bath to 0°C.
  - Add thionyl chloride (SOCl<sub>2</sub>) (3-5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 5°C.
  - After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
  - Carefully quench the reaction by pouring the mixture over crushed ice.
  - The resulting precipitate is the crude **4-(4-Nitrophenyl)-1,2,3-thiadiazole**. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
  - Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified compound.

- Confirm the final structure and purity using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of any potential anticancer agent involves a series of in vitro assays to determine its effect on cancer cells.[\[12\]](#)[\[13\]](#) This is a cost-effective and high-throughput method to screen compounds before advancing to more complex studies.[\[13\]](#)[\[14\]](#)

### In Vitro Screening Workflow



[Click to download full resolution via product page](#)

Caption: A phased approach for the in vitro evaluation of an anticancer compound.

## Cell Viability Assays

Cell viability assays are foundational for determining the cytotoxic or cytostatic effects of a compound.[15] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[15]

- MTT Assay: Based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16] It is a robust and widely used standard.
- XTT Assay: Uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[15] This eliminates the need for a solubilization step required in the MTT assay, simplifying the protocol.[16]

| Feature             | MTT Assay                                                  | XTT Assay                                                      |
|---------------------|------------------------------------------------------------|----------------------------------------------------------------|
| Principle           | Reduction of yellow MTT to purple, insoluble formazan.[15] | Reduction of yellow XTT to orange, water-soluble formazan.[15] |
| Solubilization Step | Required (e.g., with DMSO or SDS).[17]                     | Not required.[15]                                              |
| Endpoint            | Absorbance at ~570 nm.                                     | Absorbance at ~450 nm.[17]                                     |
| Sensitivity         | High                                                       | Generally comparable to or slightly lower than MTT.            |
| Throughput          | High, but with an extra solubilization step.               | Higher, due to fewer steps.                                    |

- Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100  $\mu$ L of medium). Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **4-(4-Nitrophenyl)-1,2,3-thiadiazole** in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells (medium only).

- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.[16]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
- Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. [17]
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).
  - % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[15]

## Apoptosis Detection Assay

Determining whether a compound induces programmed cell death (apoptosis) is a critical step in characterizing its anticancer mechanism. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[18][19]

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[18][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA. [18]

[Click to download full resolution via product page](#)

Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.

- Cell Treatment: Seed cells in 6-well plates and treat with **4-(4-Nitrophenyl)-1,2,3-thiadiazole** at its IC<sub>50</sub> and 2x IC<sub>50</sub> concentrations for 24 or 48 hours. Include an untreated or vehicle control.
- Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.[18][19]
- Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes. [18]
- Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20]
- Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[20] Be sure to include controls: unstained cells, cells stained only with Annexin V, and cells stained only with PI to set the compensation and gates correctly. [19]

## Mechanistic Studies via Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the molecular pathways affected by the compound.[21] Based on studies of similar thiadiazole compounds, a plausible mechanism of action could involve the inhibition of pro-survival signaling pathways like PI3K/Akt.[3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[22] Inhibition of this pathway is a common mechanism for anticancer drugs. Therefore, assessing the phosphorylation status of key proteins like Akt (p-Akt) can indicate whether the compound interferes with this pathway. Additionally, monitoring the cleavage of Caspase-3, an executioner caspase, provides direct evidence of apoptosis induction.



[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.

- Protein Extraction: Treat cells as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
- SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[23][24]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[24]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies to use include:
  - Anti-phospho-Akt (Ser473)
  - Anti-total-Akt
  - Anti-cleaved Caspase-3
  - Anti-GAPDH or Anti-β-actin (as a loading control)
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
- Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]
- Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phospho-proteins to their total protein counterparts and the protein of interest to the loading control.

## Part 3: In Vivo Efficacy Studies

Promising in vitro results must be validated in a living organism.[13] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer therapeutics.[25][26][27]

## Rationale for Xenograft Models

Xenograft models allow for the assessment of a compound's efficacy within a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicity that cannot be obtained *in vitro*.[\[26\]](#)

- Cell Line-Derived Xenografts (CDX): Involve implanting established human cancer cell lines into mice. These models are reproducible and cost-effective for initial efficacy screening.[\[25\]](#) [\[28\]](#)
- Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from patients. These models better recapitulate the heterogeneity and clinical features of human cancers. [\[29\]](#)

## Protocol 5: General *In Vivo* Efficacy Study in a CDX Model

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

- Animal Model: Use immunocompromised mice, such as athymic nude or NOD-SCID mice. [\[27\]](#)
- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[\[26\]](#)
- Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Dosing: Prepare the **4-(4-Nitrophenyl)-1,2,3-thiadiazole** in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80). Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
- Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width<sup>2</sup>) / 2.

- Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology or Western blotting).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's efficacy. Evaluate toxicity by monitoring changes in body weight and observing the general health of the animals.

## References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
- Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. *Journal of Applied Toxicology*, 39(1), 38-71.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1999). *In Vitro Cellular & Developmental Biology - Animal*, 35(2), 119-124.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). BenchChem.
- Xenograft Models. (n.d.). Ichor Life Sciences.
- Shin, J. N., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. *Journal of Cancer Prevention*, 19(4), 269-274.
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. (n.d.). HuaTeng.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). *Bio-protocol*, 3(6), e374.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). *Bio-protocol*, 7(1), e2094.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). *ACS Omega*, 6(27), 17765–17772.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Apoptosis Protocols. (n.d.). Thermo Fisher Scientific.
- Western Blotting for Cancer Research. (2023). Medium.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- MTT assay protocol. (n.d.). Abcam.

- Western blot protocol. (n.d.). Abcam.
- Apoptosis Protocols. (n.d.). University of South Florida.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Altinop, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. *Molecules*, 23(10), 2517.
- Induction of apoptosis in cells. (n.d.). Abcam.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. *Bio-protocol*, 3(6), e374.
- Taha, M., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. *Frontiers in Chemistry*, 8, 590.
- Application Notes: Western Blot Protocol for Target Validation. (n.d.). BenchChem.
- Synthesis and Anticancer Evaluation of Novel 1,3,4-Thiadiazole Derivatives. (2023). *International Journal of Molecular Sciences*, 24(24), 17476.
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2014). *Letters in Drug Design & Discovery*, 11(8), 956-964.
- Western Blot and the mTOR Pathway. (2019). *Selected Topics in Health and Disease*.
- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). *Acta Pharmaceutica*, 70(4), 499-513.
- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). ResearchGate.
- Thiadiazole derivatives as anticancer agents. (2019). *Future Medicinal Chemistry*, 11(16), 2135-2153.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). *Molecules*, 25(17), 3927.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). *Journal of Chemical and Pharmaceutical Research*.
- **4-(4-Nitrophenyl)-1,2,3-thiadiazole**. (n.d.). Supplier Website.
- **4-(4-NITROPHENYL)-1,2,3-THIADIAZOLE CAS**. (n.d.). ChemicalBook.
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). *Bulletin of Environment, Pharmacology and Life Sciences*.
- Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. (2019). *Russian Journal of General Chemistry*, 89(4), 701–707.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). *Journal of the Iranian Chemical Society*, 19, 4321-4334.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Advances, 13(24), 16429-16447.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(19), 6527.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing)  
DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 9. FCKeditor - Resources Browser [ohiotech.edu]
- 10. 4-(4-NITROPHENYL)-1,2,3-THIADIAZOLE CAS#: 82894-98-2 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. noblelifesci.com [noblelifesci.com]

- 14. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 15. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 16. [broadpharm.com](https://broadpharm.com) [broadpharm.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [bio-protocol.org](https://bio-protocol.org) [bio-protocol.org]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. [medium.com](https://medium.com) [medium.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. [ichorlifesciences.com](https://ichorlifesciences.com) [ichorlifesciences.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 29. [startresearch.com](https://startresearch.com) [startresearch.com]
- To cite this document: BenchChem. [Introduction: The Therapeutic Potential of the Thiadiazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580414#4-4-nitrophenyl-1-2-3-thiadiazole-as-an-anticancer-agent>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)